3-Acetamido-2-phenylpropanoic acid CAS 1281292-84-9 safety data sheet (SDS)
3-Acetamido-2-phenylpropanoic acid CAS 1281292-84-9 safety data sheet (SDS)
Technical Whitepaper: Physicochemical Profiling and Safety Data Sheet (SDS) Guidelines for 3-Acetamido-2-phenylpropanoic acid (CAS 1281292-84-9)
Executive Summary: The Strategic Role of N-Acetylated β -Amino Acids
In modern medicinal chemistry, the expansion of chemical space relies heavily on the integration of unnatural amino acids (UAAs)[]. As a Senior Application Scientist, I approach 3-Acetamido-2-phenylpropanoic acid (CAS 1281292-84-9) not merely as a chemical reagent, but as a highly specialized conformational restrictor. Structurally, it is an N-acetylated β2 -amino acid derivative. The presence of the phenyl ring at the alpha-position relative to the carboxylate, combined with the beta-acetamido group, provides unique steric bulk and hydrogen-bonding capabilities. This makes it an invaluable building block in the design of peptidomimetics, particularly in the synthesis of robust modulators for G-protein coupled receptors (GPCRs) such as GLP-1R and GIPR[2].
Understanding its safety profile and physicochemical behavior is critical for ensuring both laboratory safety and the integrity of downstream solid-phase peptide synthesis (SPPS).
Physicochemical Profiling & Structural Causality
The behavior of CAS 1281292-84-9 in solution and its interaction with biological membranes are directly dictated by its molecular topology. The acetamido group acts as both a hydrogen bond donor and acceptor, while the phenyl ring provides significant lipophilicity.
Causality in Solvation: The compound exhibits poor aqueous solubility because the hydrophobic hydration shell required around the phenyl ring is thermodynamically unfavorable. However, in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), the solvent molecules effectively disrupt the intermolecular hydrogen bonding between the acetamido and carboxylic acid groups, enabling rapid dissolution[3].
| Property | Value | Causality / Impact on Application |
| Chemical Name | 3-Acetamido-2-phenylpropanoic acid | Defines the β2 -amino acid backbone. |
| CAS Number | 1281292-84-9 | Unique universal identifier[3]. |
| Molecular Formula | C11H13NO3 | Indicates a high degree of unsaturation (phenyl ring + two carbonyls)[3]. |
| Molecular Weight | 207.23 g/mol | Optimal size for fragment-based drug design and SPPS coupling[3]. |
| Appearance | White to off-white solid | Indicates high crystalline lattice energy. |
| Optimal Solvent | DMSO, DMF | Required for SPPS coupling steps due to lipophilicity. |
Comprehensive Hazard Assessment (OSHA 29 CFR 1910.1200)
Compliance with the OSHA Hazard Communication Standard (29 CFR 1910.1200) requires a deep understanding of the Globally Harmonized System (GHS) classifications[4].
Causality of Hazards: The primary hazards of CAS 1281292-84-9 stem from its acidic nature and physical state. The carboxylic acid moiety ( pKa≈4.0−4.5 ) causes mild, localized pH drops upon contact with the moisture of mucosal membranes or the lipid bilayer of the skin, driving its classification as an irritant. Furthermore, as a fine crystalline powder, aerosolized particles can easily bypass the upper respiratory tract's ciliary clearance mechanisms, leading to respiratory irritation.
| GHS Hazard Class | Category | Hazard Statement | Mitigation Strategy |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Use nitrile gloves; avoid latex due to solvent permeability. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Wear tightly sealed chemical safety goggles. |
| Specific Target Organ Toxicity (STOT) | Category 3 | H335: May cause respiratory irritation | Handle exclusively in a Class II biological safety cabinet or fume hood. |
Self-Validating Experimental Protocols
To ensure both operator safety and scientific integrity, the following protocols have been designed as self-validating systems. Every step includes a built-in verification mechanism to prevent downstream failures.
Protocol 1: Safe Handling and Stock Solution Preparation (100 mM)
Objective: Prepare a standardized 100 mM stock solution in DMSO while mitigating exposure risks outlined by OSHA standards[4]. Causality & Rationale: Nitrile gloves are selected over standard latex because nitrile provides superior chemical resistance against polar aprotic solvents (like DMSO), preventing the transdermal carrier effect that could transport the irritating organic acid through the skin barrier.
-
Environmental Control: Initialize a dedicated powder-weighing fume hood. Verify the inward airflow velocity (standard is 0.5 m/s).
-
Gravimetric Analysis: Weigh exactly 20.72 mg of 3-Acetamido-2-phenylpropanoic acid into a static-free, amber glass vial.
-
Self-Validation Step: Tare the analytical balance with the empty vial, add the powder, cap the vial, and re-weigh. This closed-system mass verification ensures no material was lost to aerosolization in the hood.
-
-
Solubilization: Inject 1.0 mL of anhydrous, HPLC-grade DMSO through the septum of the capped vial using a syringe.
-
Homogenization: Vortex the sealed vial for 30 seconds.
-
Self-Validation Step: Hold the vial against a dark background and shine a focused light through it. The absence of Tyndall scattering (light scattering by suspended particles) confirms complete dissolution at the molecular level.
-
Protocol 2: Analytical Validation via LC-MS (ICH Q3A R2 Compliant)
Objective: Verify the impurity profile of the building block prior to downstream synthesis. Causality & Rationale: In solid-phase peptide synthesis, using an impure building block leads to the exponential accumulation of deletion sequences. Following ICH Q3A (R2) guidelines, we must identify and qualify organic impurities in new drug substances and their precursors[5]. Formic acid is used in the mobile phase to provide the necessary protons for efficient positive mode electrospray ionization (ESI+) of the acetamido nitrogen, while simultaneously suppressing the ionization of the carboxylic acid.
-
Sample Preparation: Dilute the 100 mM DMSO stock to a 10 µM working concentration using a 50:50 mixture of H2O : Acetonitrile ( MeCN ) containing 0.1% Formic Acid.
-
System Priming & Baseline Establishment:
-
Self-Validation Step: Inject a blank (50:50 H2O : MeCN
- 0.1% Formic Acid) into the LC-MS. This critical step proves that any peaks observed in the subsequent sample run are intrinsic to the batch and not an artifact of column carryover.
-
-
Chromatographic Separation: Execute a 10-minute linear gradient (5% to 95% MeCN ) on a C18 reverse-phase column. The lipophilic phenyl ring ensures adequate column retention, while the polar acetamido group provides a distinct surface area for separation from unacetylated impurities.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ESI mode. Validate the batch by confirming the presence of the [M+H]+ ion at m/z 208.2 and ensuring the integrated peak area accounts for ≥98% of the total chromatogram.
Workflow Visualization
The following logical relationship diagram maps the critical path from compound reception through GHS-compliant hazard mitigation, into analytical validation, and finally to downstream application.
Workflow for the safe handling and analytical validation of CAS 1281292-84-9.
References
- Screening Compounds P69000 - EvitaChem. EvitaChem.
- 29 CFR 1910.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
- Unnatural Amino Acids in Small Molecule Drug Design: Strategies and Applic
- US20230151074A1 - Modulators of g-protein coupled receptors.
Sources
- 2. US20230151074A1 - Modulators of g-protein coupled receptors - Google Patents [patents.google.com]
- 3. evitachem.com [evitachem.com]
- 4. eCFR :: 29 CFR 1910.1200 -- Hazard communication. [ecfr.gov]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
